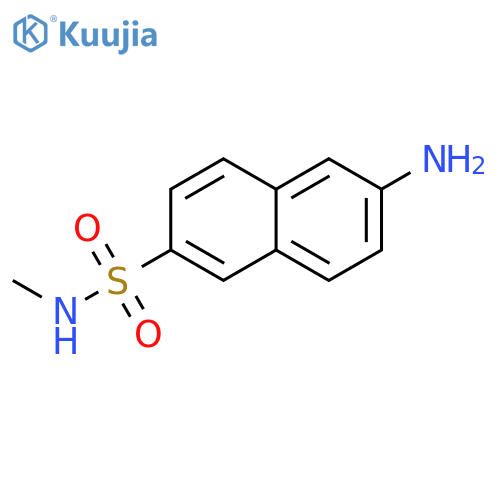

Cas no 104295-55-8 (2-Naphthylamine-6-sulfomethylamide)

104295-55-8 structure

商品名:2-Naphthylamine-6-sulfomethylamide

2-Naphthylamine-6-sulfomethylamide 化学的及び物理的性質

名前と識別子

-

- 6-Amino-N-methylnaphthalene-2-sulfonamide

- 2-Naphthalene Sulfonamide-6-Amino-N-Methyl

- 2-naphthylamine-6-sulfon-methylamide

- 2-Naphthylamine-6-sulfonmethylamide

- 6-amino-N-methyl-2-Naphthalenesulfonamide

- 6-Methylaminosulfonyl-2-naphthylamine

- SCHEMBL9404993

- 104295-55-8

- 2-Naphthylamine-6-sulfonylmethylamine

- 2-Naphthylamine-6-sulfomethylamide

- EC 412-120-4

- AKOS015897370

- FT-0656445

- 2-Naphthylamine-6-sulfonylmethylamide

- NS00001088

- DTXSID70888817

- 2-Naphthalenesulfonamide, 6-amino-N-methyl-

- CS-0440160

- A800950

- G78555

- 2-Naphthylamine-6-sulfonmethylamine

- RBQODZRXIYFUJS-UHFFFAOYSA-N

- DB-059117

-

- MDL: MFCD02684427

- インチ: InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,12H2,1H3

- InChIKey: RBQODZRXIYFUJS-UHFFFAOYSA-N

- ほほえんだ: CNS(=O)(=O)C1=CC2=CC=C(C=C2C=C1)N

計算された属性

- せいみつぶんしりょう: 236.06200

- どういたいしつりょう: 236.062

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.5

- トポロジー分子極性表面積: 80.6A^2

じっけんとくせい

- 色と性状: No data avaiable

- 密度みつど: 1.3±0.1 g/cm3

- ゆうかいてん: 157-163 ºC

- ふってん: 466.8±37.0 °C at 760 mmHg

- フラッシュポイント: 236.1±26.5 °C

- 屈折率: 1.658

- PSA: 80.57000

- LogP: 3.38300

- じょうきあつ: No data available

2-Naphthylamine-6-sulfomethylamide セキュリティ情報

- シグナルワード:Warning

- 危害声明: H317 H373 H411

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: R43;R48/22;R51/53

- セキュリティの説明: S2-S22-S36/37-S61

-

危険物標識:

- リスク用語:R43; R48/22; R51/53

- ちょぞうじょうけん:4°Cで貯蔵して、-4°Cはもっと良いです

- セキュリティ用語:S2;S22;S36/37;S61

2-Naphthylamine-6-sulfomethylamide 税関データ

- 税関コード:2935009090

- 税関データ:

中国税関コード:

2935009090概要:

2935009090他のスルホン酸塩(アシル)アミン。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:35.0%

申告要素:

製品名, 成分含有量、

要約:

2935009090その他のスルホンアミド付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:6.5% General tariff:35.0%

2-Naphthylamine-6-sulfomethylamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | N233645-2.5g |

2-Naphthylamine-6-sulfomethylamide |

104295-55-8 | 2.5g |

$ 250.00 | 2022-06-03 | ||

| TRC | N233645-10g |

2-Naphthylamine-6-sulfomethylamide |

104295-55-8 | 10g |

$ 745.00 | 2022-06-03 | ||

| TRC | N233645-5g |

2-Naphthylamine-6-sulfomethylamide |

104295-55-8 | 5g |

$ 465.00 | 2022-06-03 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N68850-5g |

6-Amino-N-methylnaphthalene-2-sulfonamide |

104295-55-8 | 5g |

¥852.0 | 2021-09-08 | ||

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N68850-1g |

6-Amino-N-methylnaphthalene-2-sulfonamide |

104295-55-8 | 1g |

¥372.0 | 2021-09-08 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N859383-1g |

2-Naphthylamine-6-sulfonmethylamide |

104295-55-8 | ≥95% | 1g |

¥292.50 | 2022-09-01 | |

| Aaron | AR00HB0R-1g |

2-Naphthalenesulfonamide, 6-amino-N-methyl- |

104295-55-8 | 95% | 1g |

$54.00 | 2025-02-11 | |

| A2B Chem LLC | AI06335-1g |

6-Amino-N-methylnaphthalene-2-sulfonamide |

104295-55-8 | ≥95% | 1g |

$65.00 | 2024-04-20 | |

| A2B Chem LLC | AI06335-5g |

6-Amino-N-methylnaphthalene-2-sulfonamide |

104295-55-8 | ≥95% | 5g |

$243.00 | 2024-04-20 | |

| Chemenu | CM141709-25g |

6-methylaminosulfonyl-2-naphthylamine |

104295-55-8 | 95% | 25g |

$252 | 2023-11-26 |

2-Naphthylamine-6-sulfomethylamide 関連文献

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Dorsasadat Safanama,Neeraj Sharma,Rayavarapu Prasada Rao,Helen E. A. Brand,Stefan Adams J. Mater. Chem. A, 2016,4, 7718-7726

-

Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

J. N. Wang,J. W. Wang,G. J. Huang,L. Cheng,L. J. Jiang,L. G. Wang Phys. Chem. Chem. Phys., 2016,18, 12029-12034

104295-55-8 (2-Naphthylamine-6-sulfomethylamide) 関連製品

- 15309-82-7(Benzenesulfonamide, N-1-naphthalenyl-)

- 1709-52-0(4-amino-N-methylbenzene-1-sulfonamide)

- 929972-75-8(Cyanomethyl 3-sulfamoylbenzoate)

- 2138423-71-7(4-Amino-1-[1-(cyclopentanesulfonyl)azetidin-3-yl]pyrrolidin-2-one)

- 2172437-99-7(2-({3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridin-2-ylformamido}oxy)acetic acid)

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

推奨される供給者

Suzhou Senfeida Chemical Co., Ltd

(CAS:104295-55-8)2-Naphthylamine-6-sulfonmethylamide

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:104295-55-8)2-萘胺-6-磺酰甲胺

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ